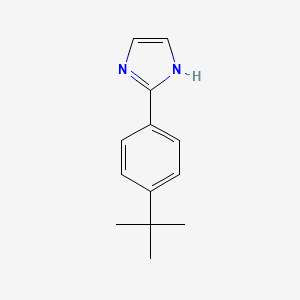![molecular formula C20H22N2O6 B13992916 Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- CAS No. 16251-41-5](/img/structure/B13992916.png)
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired isoquinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in biological processes, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its observed biological activities.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities but different structural features.
Quinoline: Another nitrogen-containing heterocyclic compound with distinct chemical properties and applications.
Uniqueness
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of multiple methoxy groups and a nitrophenylmethyl substituent differentiates it from other isoquinoline derivatives and contributes to its versatility in scientific research and industrial applications .
特性
CAS番号 |
16251-41-5 |
|---|---|
分子式 |
C20H22N2O6 |
分子量 |
386.4 g/mol |
IUPAC名 |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H22N2O6/c1-25-17-8-12-5-6-21-15(14(12)10-19(17)27-3)7-13-9-18(26-2)20(28-4)11-16(13)22(23)24/h8-11H,5-7H2,1-4H3 |
InChIキー |
SXTYDIOXCPSMPL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)



![[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)
![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)

![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)




